1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea, identified by the CAS number 2188279-22-1, is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 334.4 g/mol. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves multi-step organic reactions. While specific details of the synthesis for this compound are not extensively documented in the literature, related compounds suggest common methodologies that may include:
The reaction conditions typically require specific temperatures and solvents to optimize yields and purity. For example, polar aprotic solvents like dimethyl sulfoxide may be employed to facilitate nucleophilic attacks during the synthesis .
The molecular structure of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea can be visualized as follows:
The structural representation can be derived from its molecular formula and confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. The precise arrangement of atoms contributes to its biological activity and interaction with target receptors .
While specific reactions involving 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea are not widely reported, compounds with similar structures often participate in:
Reactions involving this compound would typically require careful control of pH and temperature to prevent degradation or unwanted side reactions .
The mechanism of action for 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is likely related to its interaction with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways.
Research on similar compounds suggests that they may act as positive allosteric modulators at certain receptors, enhancing receptor activity without directly activating them. This property is particularly valuable in pharmacology as it allows for more selective therapeutic effects with potentially fewer side effects .
The chemical properties include stability under standard laboratory conditions, potential reactivity with strong acids or bases, and solubility characteristics that may influence its bioavailability in pharmaceutical applications .
1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea has potential applications in medicinal chemistry, particularly in developing new therapeutics targeting neurological disorders or cancer treatment pathways. Its structural similarity to known pharmacological agents suggests it could serve as a lead compound for further optimization and development into clinically relevant drugs .
The synthesis of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea (CAS 2188279-22-1) follows a convergent multi-step strategy, integrating distinct aromatic precursors into the final molecular architecture. The core pathway comprises three critical stages:
Table 1: Representative Reaction Conditions for Key Synthetic Steps
Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pyrimidine Core Formation | Phenylacetamidine, Enone | Ethanol/Toluene | Reflux | 6-8 | 65-75 |
Isocyanate Generation | 2-Methoxyaniline, Triphosgene | Dichloromethane | 0°C | 1 | 85-90 |
Urea-Alkylation Coupling | 4-(Chloromethyl)pyrimidine, Urea, Et₃N | Dimethyl Sulfoxide | 70°C | 12 | 60-70 |
Optimization studies reveal that rigorous exclusion of moisture during isocyanate formation and immediate use of the intermediate prevent hydrolysis, boosting overall yield. Additionally, chromatographic purification after each stage (silica gel, ethyl acetate/hexane gradients) enhances final product purity (>95% by high-performance liquid chromatography) .
Achieving site-specific modification of the pyrimidine ring at the C4 position is critical for constructing the target molecule’s molecular framework. Key strategies include:
Regioselectivity is confirmed via Nuclear Magnetic Resonance spectroscopy, where characteristic downfield shifts of the methylene protons (from ~4.7 parts per million in −CH₂Cl to ~5.1 parts per million in −CH₂NH−) and carbon signals verify exclusive C4 substitution .
The urea linkage connecting the 2-methoxyphenyl and pyrimidinylmethyl units is forged using catalytic or stoichiometric activation methods:
Table 2: Comparison of Urea Bond Formation Methodologies
Method | Activating Agent | Catalyst/Additive | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|---|
Isocyanate | Triphosgene | None | 65-75 | Direct, established | Moisture sensitivity; byproducts |
CDI-Mediated | 1,1'-Carbonyldiimidazole | Zinc(II) Acetate | 80-85 | Higher selectivity; milder | Requires anhydrous conditions |
Mitsunobu | Diethyl Azodicarboxylate | Triphenylphosphine | ~60 | Avoids isocyanates | Lower yield; phosphine oxide waste |
Sustainable synthesis of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea integrates solvent selection, catalysis, and energy efficiency:
These approaches collectively enhance the overall process mass intensity, aligning synthetic access to this urea-based heterocycle with modern green chemistry principles without compromising molecular complexity or purity requirements [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0